molecular formula C8H11N3O2 B129833 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 144888-66-4

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No. B129833
CAS RN: 144888-66-4
M. Wt: 181.19 g/mol
InChI Key: BQMKBRYZJVQASX-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid (MTIP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MTIP is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has a molecular formula of C9H11N3O2 and a molecular weight of 197.2 g/mol.

Mechanism Of Action

The exact mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of anxiety and has been targeted by various anxiolytic drugs.
Biochemical and Physiological Effects:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors in mice and rats. The compound has also been shown to have sedative effects, reducing locomotor activity in mice.

Advantages And Limitations For Lab Experiments

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has several advantages for use in lab experiments, including its relatively simple synthesis and its potential as a therapeutic agent for anxiety-related disorders. However, the compound also has limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for anxiety-related disorders. Other potential directions could include investigating the compound's effects on other neurological disorders and exploring its potential as a tool for studying GABAB receptor function. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability.

Synthesis Methods

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid can be synthesized through various methods, including the reaction of 2-(2-aminoethyl)-1H-imidazole with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-(2-aminoethyl)-1H-imidazole with 2-chloroacetyl chloride in the presence of triethylamine and methylene chloride.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has been extensively studied for its potential applications in drug development, particularly in the treatment of anxiety disorders. The compound has been shown to have anxiolytic effects in animal models and has been proposed as a potential therapeutic agent for anxiety-related disorders.

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2,6,9H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKBRYZJVQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472797
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

CAS RN

144888-66-4
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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